molecular formula C13H16BrNO B321939 1-(3-Bromo-4-methylbenzoyl)piperidine

1-(3-Bromo-4-methylbenzoyl)piperidine

Cat. No.: B321939
M. Wt: 282.18 g/mol
InChI Key: FVLDLKJJBILBIZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methylbenzoyl)piperidine (Molecular Formula: C13H16BrNO) is a chemical building block based on the privileged benzoylpiperidine scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . This compound features a bromo-methyl substituted aromatic system, which enhances its utility as a versatile synthetic intermediate. The bromine atom at the 3-position of the benzene ring is a reactive handle that enables further functionalization via various cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The benzoylpiperidine fragment is recognized as a metabolically stable privileged structure and is considered a potential bioisostere of the piperazine ring . This scaffold is present in a wide range of bioactive molecules with reported therapeutic effects, making it a valuable template in drug discovery . The compound is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

(3-bromo-4-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16BrNO/c1-10-5-6-11(9-12(10)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

FVLDLKJJBILBIZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Piperidine Derivatives

Substituted Benzoyl/Benzyl Piperidines

Key Structural Variations
Compound Name Substituents on Aromatic Ring Piperidine Group Key Biological Activity/Application Reference
1-(3-Bromo-4-methylbenzoyl)piperidine 3-Bromo, 4-methyl Benzoyl Under investigation (hypothetical AMPA receptor interaction)
1-(3-Phenylbutyl)piperidine Phenyl (hydrophobic) Butyl Sigma-1 receptor (S1R) ligand; analgesic activity
1-(3-Bromo-4-methoxy-benzyl)piperidine 3-Bromo, 4-methoxy Benzyl Not specified (structural analog)
1-(1-Phenylcyclohexyl)piperidine (PCP) Phenylcyclohexyl None NMDA receptor antagonist; hallucinogenic
1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine (1-BCP) Benzodioxol Benzoyl AMPA receptor agonist; anti-fatigue
Functional Insights
  • Steric Effects : The 4-methyl group may hinder rotation of the benzoyl group, affecting binding orientation. In contrast, bulkier substituents (e.g., phenylbutyl in S1R ligands) enhance hydrophobic interactions with helices α4/α5 in receptor cavities .
  • Pharmacophore Compatibility : Unlike PCP, which targets NMDA receptors via a cyclohexyl-piperidine scaffold, the benzoyl group in this compound may favor interactions with AMPA or sigma receptors due to its planar aromatic system .

Piperidine Derivatives with Sulfonyl and Other Substituents

Compound Name Substituent Type Biological Activity Reference
1-(p-Bromophenylsulfonyl)piperidine Sulfonyl (electron-withdrawing) Antimicrobial; enzyme inhibition
4-(4-Heterocyclylalkoxyphenyl)-1-(heterocyclyl-carbonyl)piperidine Heterocyclic alkoxy/carbonyl Histamine H3 antagonist (neurological diseases)
Comparative Analysis
  • Sulfonyl vs.
  • Therapeutic Targets : Histamine H3 antagonists with heterocyclic substituents () highlight the versatility of piperidine derivatives in neurological applications, suggesting that this compound could be optimized for similar targets .

Pharmacological and Toxicological Considerations

Binding and Docking Studies

  • Sigma-1 Receptor (S1R) Ligands : Analogs like 1-(3-phenylbutyl)piperidine exhibit RMSD values >2.5 Å in docking studies, indicating flexibility in binding orientation. The bromo-methylbenzoyl group may stabilize salt bridges (e.g., with Glu172) while occupying hydrophobic pockets .
  • AMPA Receptor Affinity : The lead compound 1-BCP (benzodioxol substituent) shows anti-fatigue activity via AMPA receptor binding. Structural modifications in this compound could enhance receptor affinity due to bromine’s electronegativity .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Bromo-4-methylbenzoyl)piperidine, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of brominated piperidine derivatives often involves acylation or benzoylation of the piperidine core. For example, acylation reactions using brominated benzoyl chlorides under anhydrous conditions (e.g., dichloromethane or THF as solvents) with a base like triethylamine can yield target compounds in high purity . Evidence from analogous compounds (e.g., 1-(4-Bromo-benzenesulfonyl)-piperidine) highlights the importance of stepwise purification via column chromatography and recrystallization to achieve yields >80% . Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (12-24 hours under nitrogen).

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include the piperidine ring protons (δ 1.5–2.5 ppm for CH2 groups, split into multiplet patterns) and aromatic protons from the 3-bromo-4-methylbenzoyl moiety (δ 7.2–8.0 ppm, with coupling constants indicating substituent positions). The methyl group at the 4-position typically appears as a singlet near δ 2.3 ppm .
  • 13C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while the brominated aromatic carbons show distinct deshielding (δ 120–135 ppm) .
  • HRMS : Calculate the exact mass (C13H16BrNO requires [M+H]+ = 298.0443) and compare with experimental data to confirm molecular integrity .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : Brominated aromatic compounds are sensitive to light and moisture. Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation. Stability studies on similar piperidine derivatives (e.g., dihydrochloride salts) suggest that salt forms may enhance shelf life by reducing hygroscopicity . Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months.

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for targeted biological activity?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on optimizing the bromine substituent’s van der Waals interactions with hydrophobic binding pockets .
  • ADME Prediction : Tools like SwissADME can estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP (<3) and topological polar surface area (<60 Ų) .

Q. How should researchers resolve contradictions in reported biological activity data for brominated piperidine analogs?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies. For example, discrepancies in IC50 values may arise from DMSO concentration variations (>0.1% can artifactually inhibit some targets) .
  • Dose-Response Validation : Replicate conflicting studies using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
  • Structural-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl or CH3) to isolate electronic vs. steric effects .

Q. What experimental strategies can elucidate the mechanism of action of this compound in complex biological systems?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged derivative to identify cellular targets .
  • Kinetic Studies : Employ surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics (kon/koff) for putative targets .
  • Pathway Analysis : Combine RNA-seq and phosphoproteomics to map downstream signaling effects. For example, brominated compounds may modulate oxidative stress pathways (e.g., Nrf2/Keap1) .

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